molecular formula C9H9NO3 B061302 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid CAS No. 168271-91-8

4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

Cat. No.: B061302
CAS No.: 168271-91-8
M. Wt: 179.17 g/mol
InChI Key: IOPXFUALWUTZQK-UHFFFAOYSA-N
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Description

4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 168271-91-8) is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroindole derivatives, characterized by a partially saturated indole ring system. With a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol, it serves as a crucial synthetic intermediate for the development of more complex, pharmacologically active molecules . Scientific investigations have demonstrated the value of this core structure in drug discovery. Notably, a derivative of this compound, where the carboxylic acid was functionalized as an amide, was advanced into development as a GABAA receptor partial agonist for the potential treatment of general anxiety disorder . Although that specific clinical candidate was discontinued due to challenging pharmacokinetic properties, including high clearance and complex disposition involving metabolic enzymes and transporters, its history underscores the relevance of the 4-oxo-tetrahydroindole scaffold in targeting neurological pathways . Researchers utilize this compound primarily as a building block for the synthesis of novel molecules. Its structure allows for further chemical modification at multiple sites, enabling the exploration of structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-oxo-1,5,6,7-tetrahydroindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-3-1-2-6-8(7)5(4-10-6)9(12)13/h4,10H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPXFUALWUTZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571703
Record name 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168271-91-8
Record name 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

StepReagents/ConditionsTemperatureSolventYield
1Chloroacetaldehyde, NaOH0–25°CWater/ethyl acetate75–85%
2H₂SO₄, NH₃130–170°CWater/ethanol90–96%

This method’s scalability is limited by the need for precise pH control and high-temperature ammonolysis.

Acid-Catalyzed Dehydration of Tetrahydrobenzofuran Intermediates

A modified approach from PMC7125744 employs bromoacetaldehyde instead of chloroacetaldehyde, reacting with 1,3-cyclohexanedione in water with tetrabutylammonium iodide (TBAI) and sodium bicarbonate. The intermediate undergoes acid-catalyzed dehydration (e.g., p-toluenesulfonic acid) to form 4-oxo-tetrahydroindole precursors. Subsequent oxidation or functionalization introduces the carboxylic acid group.

  • Yield : 78% for the dehydration step.

  • Mechanism : Acid facilitates keto-enol tautomerism, driving cyclization via intramolecular aldol condensation.

Knorr Pyrrole Synthesis with Diethyl Isonitrosomalonate

The Knorr pyrrole synthesis, adapted for this compound, involves condensing diethyl isonitrosomalonate with 1,3-cyclohexanedione in acetic acid and sodium acetate. Zinc-mediated reduction of the intermediate nitroso group yields the pyrrole ring, followed by hydrolysis to the carboxylic acid.

  • Yield : 60% overall.

  • Limitations : Requires stoichiometric zinc and prolonged reflux, increasing costs and reaction time.

tert-Butyl Ester Protection Strategy

A low-yield alternative (26%) uses tert-butyl 4,5,6,7-tetrahydro-4-oxoindole-1-carboxylate, which is refluxed with isopropenyl acetate and p-toluenesulfonic acid. The tert-butyl group acts as a protecting group for the indole nitrogen, which is later deprotected under acidic conditions. While this method avoids harsh ammonolysis, its poor efficiency limits practical utility.

Comparative Analysis of Methods

MethodKey ReagentsYieldAdvantagesDrawbacks
Cyclization (EP0101004B2)Chloroacetaldehyde, NH₃96%High yield, scalablepH sensitivity, high-temperature step
Bromoacetaldehyde DehydrationBromoacetaldehyde, TBAI78%Mild conditionsRequires oxidation for carboxylic acid
Knorr SynthesisDiethyl isonitrosomalonate, Zn60%Well-establishedLow yield, zinc waste
tert-Butyl Ester RouteIsopropenyl acetate26%Nitrogen protectionLow efficiency

Mechanistic Insights and Optimization

The formation of the indole core relies on cyclization via enolate intermediates. For example, in the EP0101004B2 method, base-mediated deprotonation of 1,3-cyclohexanedione generates an enolate, which attacks chloroacetaldehyde to form a six-membered ring. Acid treatment then induces dehydration, forming the tetrahydrobenzofuran intermediate. Ammonolysis ring-expands this intermediate via nucleophilic attack by ammonia, followed by aromatization.

Optimization strategies include:

  • Solvent selection : Mixed solvents (e.g., water/ethanol) improve solubility of intermediates.

  • Catalyst use : TBAI in the bromoacetaldehyde method enhances reaction rate .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drugs .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Indole Core

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic Acid
  • Molecular Formula: C₁₀H₁₁NO₃
  • Key Differences : Methyl group at position 2.
  • Properties :
    • Melting Point : 224–228°C (higher than parent compound due to enhanced crystal packing) .
    • Solubility : Soluble in acids, alcohols, and alkalis; slightly soluble in water .
  • Applications : Used in drug discovery for synthesizing indole-based inhibitors .
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid
  • Molecular Formula: C₁₀H₁₁NO₃
  • Key Differences : Methyl group at position 3; carboxylic acid at position 2.
  • Properties :
    • Storage : Requires inert atmosphere and refrigeration (2–8°C) .
    • Hazards : Skin sensitization (H317) and eye irritation (H319) .
1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic Acid
  • Molecular Formula: C₁₅H₁₂FNO₃
  • Key Differences : 4-Fluorophenyl substituent at position 1.
  • Applications: Potential use in fluorinated drug candidates targeting kinases or GPCRs .

Functional Group Modifications

Ester Derivatives
  • Example : Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 37945-37-2) .
    • Key Differences : Carboxylic acid replaced with ethyl ester.
    • Impact : Increased lipophilicity for better membrane permeability in drug design .
Thioxothiazolidinone Derivatives
  • Example: 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids . Key Differences: Thioxothiazolidinone group enhances electrophilicity. Applications: Explored as anti-inflammatory or antimicrobial agents .

Biological Activity

4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS Number: 103441-80-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.20 g/mol
  • CAS Number : 103441-80-1

Physical Properties

PropertyValue
AppearanceWhite solid
SolubilitySoluble in water
Melting PointNot specified

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted by PubChem reported that the compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays revealed that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for developing therapies aimed at combating oxidative stress-related diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. Research published in various journals indicates that the compound can inhibit neuronal apoptosis and promote cell survival under stress conditions. This activity positions it as a candidate for treating neurodegenerative disorders such as Alzheimer's disease.

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways. Animal studies demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests its potential application in the management of inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and inflammatory processes.
  • Scavenging Free Radicals : Its structure allows it to interact with free radicals effectively.
  • Modulation of Signaling Pathways : It may influence key signaling pathways associated with inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

In a rat model of neurodegeneration induced by oxidative stress, treatment with the compound led to significant improvements in cognitive function compared to control groups. Histological analysis revealed reduced neuronal loss and enhanced synaptic integrity.

Q & A

Q. What spectroscopic techniques are critical for characterizing 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid, and how are they applied?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming the hydrogen and carbon environments, particularly the indole ring protons (δ 6.5–7.5 ppm) and the carboxylic acid proton (δ 10–12 ppm) .
  • Infrared (IR) Spectroscopy : To identify functional groups, such as the carbonyl stretch (C=O) at ~1700 cm⁻¹ and the carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ .
  • Mass Spectrometry (MS) : For determining molecular weight (m/z 193.20 for the molecular ion) and fragmentation patterns .
  • X-ray Crystallography : To resolve the 3D structure, including the fused bicyclic system and hydrogen-bonding networks .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves Fischer indole synthesis :

Cyclohexanone reacts with phenylhydrazine under acidic conditions (e.g., methanesulfonic acid) to form the indole core .

Carboxylic acid introduction : Oxidation or substitution at the 3-position using reagents like KMnO₄ or Pd-catalyzed cross-coupling .

Purification : Recrystallization from ethanol or HPLC for >95% purity .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ReagentsReference
Fischer Indole65–7592Cyclohexanone, H+
Pd-Catalyzed Coupling50–6088Pd(OAc)₂, Boronic Acid

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

  • Density Functional Theory (DFT) : Predicts reaction pathways and transition states. For example, DFT can model the activation energy for electrophilic substitution at the indole 2-position .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., acetic acid vs. DMF) .
  • Docking Studies : Evaluates binding affinity of derivatives to biological targets (e.g., enzyme active sites) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values in antimicrobial assays) .
  • Structural Confirmation : Ensure synthesized batches match the intended structure via NMR and LC-MS to rule out impurities .
  • Assay Reprodubility : Cross-test in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies mitigate side reactions during functionalization of the indole core?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during alkylation or acylation .
  • Regioselective Catalysis : Employ directing groups (e.g., -OMe) to control substitution at specific positions .
  • Low-Temperature Conditions : Reduce unwanted oxidation by conducting reactions under N₂ at 0–5°C .

Table 2 : Common Side Reactions and Solutions

Side ReactionCauseMitigation StrategyReference
Over-oxidationStrong oxidizing agentsUse mild oxidants (e.g., O₂/NMO)
Ring-openingAcidic conditionsBuffer pH to 6–7

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core Modifications : Synthesize analogs with substitutions at positions 2, 4, or 7 to assess impact on bioactivity .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., the 3-carboxylic acid for enzyme inhibition) .
  • In Silico Screening : Use tools like Schrödinger’s Glide to prioritize derivatives with optimal binding poses .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS : Achieves detection limits of 0.1 ng/mL in plasma using a C18 column and ESI+ ionization .
  • HPLC-UV : Quantify at 254 nm with a linear range of 1–100 µg/mL .
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) to minimize matrix effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

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